5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione is a barbiturate derivative with the molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol . It is known for its sedative and hypnotic properties and is practically insoluble in water but soluble in hot water, alcohol, ether, and chloroform . This compound has been used in various therapeutic applications, primarily as a sedative and hypnotic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione involves the reaction of barbituric acid with furfural and isopropyl bromide under specific conditions . The reaction typically proceeds as follows:
Step 1: Barbituric acid is dissolved in a suitable solvent such as ethanol.
Step 2: Furfural is added to the solution, followed by the addition of isopropyl bromide.
Step 3: The reaction mixture is heated under reflux conditions for several hours.
Step 4: The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furfuryl or isopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted barbituric acid derivatives.
Scientific Research Applications
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its sedative and hypnotic properties.
Medicine: Investigated for its potential therapeutic applications in treating insomnia and anxiety disorders.
Mechanism of Action
The mechanism of action of 5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA_A receptors . This leads to increased synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity . Additionally, it may inhibit calcium channels, resulting in decreased excitatory neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate derivative with similar sedative and hypnotic properties.
Secobarbital: Known for its use as a short-acting barbiturate.
Amobarbital: Used as an intermediate-acting barbiturate.
Uniqueness
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other barbiturates. Its furfuryl and isopropyl groups contribute to its unique chemical reactivity and biological activity .
Properties
CAS No. |
1146-21-0 |
---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-7(2)12(6-8-4-3-5-18-8)9(15)13-11(17)14-10(12)16/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
GPMGSASPWYMZHC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
melting_point |
169.0 °C |
Key on ui other cas no. |
1146-21-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.